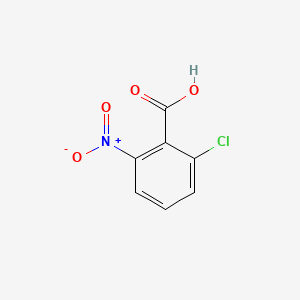

2-Chloro-6-nitrobenzoic acid

CAS No.: 5344-49-0

Cat. No.: VC2479970

Molecular Formula: C7H4ClNO4

Molecular Weight: 201.56 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5344-49-0 |

|---|---|

| Molecular Formula | C7H4ClNO4 |

| Molecular Weight | 201.56 g/mol |

| IUPAC Name | 2-chloro-6-nitrobenzoic acid |

| Standard InChI | InChI=1S/C7H4ClNO4/c8-4-2-1-3-5(9(12)13)6(4)7(10)11/h1-3H,(H,10,11) |

| Standard InChI Key | JYHOMEFOTKWQPN-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1)Cl)C(=O)O)[N+](=O)[O-] |

| Canonical SMILES | C1=CC(=C(C(=C1)Cl)C(=O)O)[N+](=O)[O-] |

Introduction

Chemical Structure and Basic Properties

Molecular Structure

2-Chloro-6-nitrobenzoic acid has a molecular formula of C7H4ClNO4 and a molecular weight of 201.56 g/mol . The structure consists of a benzoic acid backbone with chloro and nitro substituents at positions 2 and 6, respectively. The compound's exact mass is 200.982880 .

Physical Properties

This compound appears as an off-white to cream crystalline solid . Its key physical properties are summarized in the following table:

Chemical Properties

2-Chloro-6-nitrobenzoic acid exhibits important chemical properties that contribute to its value in various applications:

-

pKa Value: 1.342 at 25°C, indicating its strong acidic nature

-

Reactive Functional Groups: Carboxylic acid, nitro, and chloro groups that can participate in various chemical transformations

Synthesis Methods

Oxidation of 2-chloro-6-nitro-toluene

One established method for synthesizing 2-Chloro-6-nitrobenzoic acid involves the oxidation of 2-chloro-6-nitro-toluene using potassium permanganate in an alkaline medium :

A detailed synthesis procedure involves:

-

Heating a mixture of 77.7 gm (0.453 mol) of 2-chloro-6-nitro-toluene with 190 gm (1.2 mol) of potassium permanganate, 500 ml of 1 N potassium hydroxide, and 4 liters of water at 100°C for 8.5 hours.

-

Adding an additional 25 gm (0.16 mol) of potassium permanganate and heating for another 2.5 hours at 100°C.

-

Removing unreacted starting material via steam distillation.

-

Filtering the reaction solution, washing the filter cake with hot water, and evaporating the combined filtrates to about 750 ml.

-

Acidifying with hydrochloric acid to precipitate the product, which is then filtered and dried .

Nitration Method

An alternative synthesis method uses nitric acid with 1,2-dichlorobenzene at elevated temperatures:

-

The organic phase is heated to 100°C, and 1,2-dichlorobenzene is distilled off at 15 mbar over 2 hours to a residual content of 4% by weight.

-

400 mol% (based on 2-chloro-6-nitrotoluene used) of 65% strength by weight nitric acid is introduced into an autoclave and heated to 140°C.

-

Benzyl alcohol, largely freed from the solvent, is metered in uniformly over 8.5 hours, maintaining a constant pressure of 10 bar in the autoclave.

-

After the total amount of benzyl alcohol has been added, the mixture is stirred for an additional 10 minutes, cooled to 100°C, and decompressed.

-

Aqueous nitric acid is distilled off with a gentle vacuum, and the residue is dissolved with 400 g of 1,2-dichlorobenzene.

-

The mixture is cooled to 25°C over 4 hours, and the precipitated 2-chloro-6-nitrobenzoic acid is filtered off and washed with a small amount of cold 1,2-dichlorobenzene .

This method has been reported to produce 2-chloro-6-nitrobenzoic acid in 78% yield based on the 2-chloro-6-nitrotoluene used .

Other Synthesis Routes

Research continues on developing more efficient and environmentally friendly synthesis methods for 2-chloro-6-nitrobenzoic acid. These include catalytic approaches and alternative oxidation processes that aim to improve yield and reduce waste . A patent application describes a 2-chloro-6-nitrobenzoic acid catalyst and its preparation method, suggesting ongoing development in catalytic synthesis approaches .

Applications and Significance

Pharmaceutical Applications

2-Chloro-6-nitrobenzoic acid serves as a crucial intermediate in the pharmaceutical industry:

-

It is notably used in the production of laquinimod, a drug employed for the treatment of multiple sclerosis .

-

The compound serves as a precursor to 2-amino-6-chlorobenzoic acid, a key intermediate in various pharmaceutical syntheses .

-

It is utilized in the synthesis of antibiotics and anti-inflammatory agents .

Agricultural Applications

In the agricultural sector, 2-Chloro-6-nitrobenzoic acid contributes to the development of important products:

-

It functions as an intermediate for preparing pyrimidine salicylic acid herbicides .

-

It is used as a precursor in agrochemical synthesis, particularly for herbicide formulations .

-

Its chemical properties make it valuable for developing compounds with specific biological activities targeting plant processes .

Research and Development Uses

The compound has significant value in research settings:

-

It is used in coordination chemistry research for the synthesis of metal complexes .

-

Studies have investigated metal complexes with nitrobenzoic acids for potential anti-tumor activity, as seen in research with the related compound 2-chloro-5-nitrobenzoic acid .

-

It is utilized in crystal engineering approaches for the development of molecular salts and cocrystals with various properties, similar to studies conducted with the isomer 2-chloro-4-nitrobenzoic acid .

-

It serves as a versatile building block in organic chemistry for the synthesis of more complex structures .

-

The compound can be analyzed using reverse phase (RP) HPLC methods with simple conditions, making it valuable for analytical research .

Market and Supply Chain

2-Chloro-6-nitrobenzoic acid is commercially available from various chemical suppliers globally. The compound is typically packaged in fiber drums with double PE liners in quantities such as 25 kg . The market for this compound is driven by its applications in pharmaceutical intermediates, agrochemicals, and research chemicals .

Quality standards for commercial 2-Chloro-6-nitrobenzoic acid typically include:

| Quality Parameter | Specification |

|---|---|

| Purity (HPLC) | ≥99.0% |

| Chloride Content | ≤0.5% |

| Residual Solvents | Meets ICH Q3C guidelines |

| Heavy Metals | ≤10 ppm |

Manufacturers in China, such as NINGBO INNO PHARMCHEM CO.,LTD., play a significant role in the supply chain of this compound, ensuring availability for various industries . The compound is available in various quantities from suppliers, with prices ranging from approximately $23 for 250mg to $617 for 5g , depending on purity and supplier.

Future Research Directions

Ongoing research on 2-Chloro-6-nitrobenzoic acid focuses on several areas:

-

Development of more efficient and environmentally friendly synthesis methods, including catalytic approaches .

-

Exploration of new applications in drug development and advanced materials .

-

Investigation of its potential use in coordination chemistry for developing compounds with therapeutic properties, similar to research conducted with related nitrobenzoic acids .

-

Study of crystal engineering approaches using this compound as a coformer for improving pharmaceutical properties, analogous to research with its isomers .

-

Continued optimization of analytical methods for the detection and quantification of the compound and its derivatives .

The future of 2-Chloro-6-nitrobenzoic acid appears promising as researchers continue to explore its potential in various fields, particularly in pharmaceutical development and agrochemical applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume